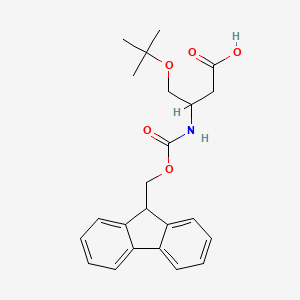

Fmoc-beta-HoSer(tBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYFRYZPXHNPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundation: Beta Amino Acids and Their Influence on Peptide Architecture

The journey into understanding Fmoc-beta-HoSer(tBu)-OH begins with an appreciation for its core structure: a beta-amino acid. Unlike their proteinogenic alpha-amino acid counterparts, where the amino group is attached to the alpha-carbon, beta-amino acids have the amino group bonded to the beta-carbon of the carboxylic acid. wikipedia.org This seemingly subtle difference in structure has profound implications for the resulting peptide backbone.

The incorporation of beta-amino acids into a peptide chain introduces an additional carbon atom into the backbone, leading to a more flexible and conformationally diverse scaffold. wikipedia.orgnih.gov This structural alteration can induce unique secondary structures, such as various types of helices (8-helix, 10-helix, 12-helix, and 14-helix) and stable sheet-like arrangements, that are not readily accessible with alpha-amino acids alone. wikipedia.org These novel conformations can, in turn, influence the peptide's biological activity and its resistance to enzymatic degradation. nih.govacs.orgresearchgate.net Synthetic peptides containing beta-amino acids often exhibit increased potency and a longer half-life in biological systems, making them attractive candidates for therapeutic applications. researchgate.net

The ability of beta-amino acids to modulate peptide conformation and enhance proteolytic stability has made them invaluable tools in medicinal chemistry. nih.govacs.org They are used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net

The Gatekeepers: Fmoc and Tbu Protecting Groups in Peptide Synthesis

The synthesis of peptides is a step-wise process that requires precise control over the reactive functional groups of the amino acid building blocks. This is where protecting groups come into play, acting as temporary shields to prevent unwanted side reactions. In the context of Fmoc-beta-HoSer(tBu)-OH, two crucial protecting groups are employed: the Fluorenylmethyloxycarbonyl (Fmoc) group and the tert-Butyl (tBu) group.

The Fmoc group is a base-labile protecting group attached to the N-terminus (the amino group) of the amino acid. wikipedia.orgamericanpeptidesociety.org Its primary role is to prevent the amino group from reacting during the coupling of the next amino acid in the growing peptide chain. wikipedia.orgpeptide.com The beauty of the Fmoc group lies in its "orthogonality" to the acid-labile side-chain protecting groups, such as the tBu group. peptide.comiris-biotech.deiris-biotech.de This means that the Fmoc group can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638), without affecting the integrity of the acid-sensitive side-chain protectors. wikipedia.orgamericanpeptidesociety.org This selective deprotection is a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. americanpeptidesociety.orgiris-biotech.de The progress of Fmoc removal can also be conveniently monitored by UV spectroscopy, as the cleavage byproduct, dibenzofulvene, is UV-active. wikipedia.org

On the side chain of the homoserine residue, a tert-Butyl (tBu) group is used to protect the hydroxyl (-OH) group. ontosight.aicreative-peptides.com The tBu group is an acid-labile protecting group, meaning it is stable under the basic conditions used for Fmoc removal but can be cleaved off using strong acids, such as trifluoroacetic acid (TFA), typically at the final stage of peptide synthesis. iris-biotech.deontosight.ai This prevents the hydroxyl group from participating in unwanted side reactions during the peptide elongation process. ontosight.ai The use of tBu as a side-chain protecting group is common for amino acids with hydroxyl groups like serine, threonine, and tyrosine. ontosight.aicreative-peptides.compeptide.com

The combination of the base-labile Fmoc group for N-terminal protection and the acid-labile tBu group for side-chain protection provides a robust and versatile strategy for the synthesis of complex peptides. iris-biotech.de

The Specialized Building Block: a Closer Look at Fmoc Beta Hoser Tbu Oh

Stereoselective Synthesis Pathways for Beta-Homoserine Derivatives

Achieving stereochemical purity is critical in the synthesis of β-homoserine derivatives, as the biological activity of peptides is highly dependent on their three-dimensional structure. Several strategies have been developed to control the formation of specific stereoisomers.

Asymmetric synthesis provides direct routes to enantiomerically pure β-amino acids. One notable approach involves the radical-based modification of enantiomerically pure α-amino acid derivatives. For instance, the photocatalyzed cross-coupling of a serine-derived intermediate, β-bromoalanine, with various aryl halides can produce unnatural β-arylated alanines while preserving the enantiomeric purity at the α-carbon. ineosopen.org This methodology has been successfully extended to synthesize derivatives of β-homoserine with high yields (71–86%) and excellent enantioselectivity (99% ee). ineosopen.org

Other catalytic asymmetric methods for synthesizing β-amino acids involve carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond-forming reactions. hilarispublisher.com For example, the asymmetric hydrogenation of (Z)-enamines catalyzed by specific rhodium- or ruthenium-based chiral phosphine (B1218219) ligands has shown high efficiency. hilarispublisher.com Another powerful technique is the addition of titanium ester enolates to tert-butanesulfinyl imines, which yields a wide array of β-amino acid derivatives with high diastereoselectivity. nih.gov

Chiral auxiliaries are reusable chemical compounds that guide the stereoselective formation of new stereocenters. The Evans auxiliary, a type of oxazolidinone, has been employed to direct the stereocenter formation in the synthesis of β²-homologous amino acids (β²hAAs). nih.gov While effective, this strategy can have limitations, such as the harsh conditions required for auxiliary removal, which may lead to epimerization and result in complex product mixtures. nih.gov

To overcome these challenges, alternative strategies have been developed. One such method involves the diastereoselective alkylation of chiral bicyclic N,O-acetals derived from isoserine. nih.gov This approach provides access to chiral quaternary β²,²-amino acids and relies on the thermodynamic stability of the diastereomeric intermediates to control the product distribution. nih.gov The use of chiral auxiliaries covalently bound to the substrate remains an effective and widely used strategy in asymmetric synthesis. nih.gov

A highly efficient protocol for the synthesis of Fmoc-protected β-homoamino acids utilizes an ultrasound-promoted Wolff rearrangement. organic-chemistry.orglookchem.com This method involves the Arndt-Eistert homologation of Fmoc-protected α-amino acids. The α-amino acid is first converted to an α-diazo ketone, which then undergoes a silver ion (Ag⁺)-catalyzed rearrangement in the presence of a nucleophile, such as water, to form the β-amino acid. organic-chemistry.orgresearchgate.net

The use of sonication (ultrasound) promotes the reaction at room temperature, which is advantageous as it avoids the higher temperatures that can compromise the base-labile Fmoc protecting group. organic-chemistry.orglookchem.com This procedure is notable for its mild conditions, high yields, and minimal racemization for most amino acids, with the enantiomeric purity of the products being confirmed by capillary zone electrophoresis. organic-chemistry.orglookchem.com The resulting Fmoc-β-homoamino acid derivatives are often pure enough to be used directly in solid-phase peptide synthesis without further purification. organic-chemistry.org

Protecting Group Chemistry in Beta-Amino Acid Synthesis

The synthesis of complex molecules like Fmoc-β-HoSer(tBu)-OH requires a sophisticated use of protecting groups to mask reactive functional groups selectively. fiveable.me An orthogonal protection strategy is essential, allowing for the removal of one type of protecting group under specific conditions without affecting others. fiveable.meacs.org This enables the precise, stepwise construction of the target molecule.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgresearchgate.net It is typically installed by reacting an amine with a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org

The key feature of the Fmoc group is its lability to bases, while remaining stable under acidic conditions. wikipedia.org This forms the basis of the most common orthogonal strategy in SPPS, known as the Fmoc/tBu approach. wikipedia.org In this strategy, the N-terminal Fmoc group is removed with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orguci.edu This deprotection exposes the primary amine for coupling with the next amino acid, while the acid-labile side-chain protecting groups (like tert-butyl) remain intact. fiveable.mewikipedia.org The deprotection mechanism involves a β-elimination reaction, which is efficiently driven to completion by the secondary amine trapping the dibenzofulvene byproduct. mdpi.com

While effective, the standard basic deprotection can be problematic for sensitive peptides containing electrophilic groups. acs.orgresearchgate.net To address this, novel Fmoc deprotection methods have been developed, such as using hydrogenolysis under mildly acidic conditions, which expands the versatility and orthogonality of the Fmoc group. researchgate.netnih.gov

The hydroxyl group of the homoserine side chain is a reactive nucleophile that must be protected during peptide synthesis to prevent unwanted side reactions. The tert-butyl (tBu) group is a common choice for this purpose, forming a tert-butyl ether. acs.orggoogle.com

The t-butyl group is introduced under acidic conditions, for example, by reacting the amino acid with isobutylene (B52900) in the presence of an acid catalyst. google.com A key advantage of the t-butyl ether is its stability under the basic conditions used for Fmoc group removal. acs.org It is, however, readily cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA). peptide.comthermofisher.com This cleavage is part of the final deprotection step in SPPS, where all acid-labile side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin support. peptide.com The use of t-butyl as a protecting group for hydroxyl functions is a cornerstone of the Fmoc/tBu orthogonal protection scheme in modern peptide chemistry. acs.org

Optimization of Synthetic Yields and Purity of Beta-Amino Acid Building Blocks

The efficient synthesis of β-amino acid building blocks, such as Fmoc-β-HoSer(tBu)-OH, is critical for their application in peptide and medicinal chemistry. Optimization strategies focus on maximizing reaction yields, ensuring high stereochemical integrity, and achieving excellent purity to prevent the introduction of impurities and deletion sequences during solid-phase peptide synthesis (SPPS). Key areas for optimization include the homologation method, the selection and application of protecting groups, and the purification of intermediates and the final product.

Detailed research findings indicate that several factors critically influence the outcome of the synthesis. The Arndt-Eistert homologation, which extends an α-amino acid to a β-amino acid, is a common and effective route. The core of this method, the Wolff rearrangement of an α-diazo ketone intermediate, can be significantly optimized. Studies have demonstrated that employing non-thermal energy sources can dramatically improve both yield and purity while reducing reaction times. For instance, the use of microwave irradiation or sonication for the Wolff rearrangement has been shown to produce Fmoc-β-amino acids in excellent yields, often exceeding 90%, with minimal epimerization. organic-chemistry.orgresearchgate.net This approach is particularly advantageous as it operates under mild, often base-free conditions, which preserves the sensitive Fmoc protecting group. organic-chemistry.org

Another critical aspect is the strategic use of orthogonal protecting groups to shield reactive functionalities. creative-peptides.com For Fmoc-β-HoSer(tBu)-OH, the amino group is protected by the base-labile Fmoc group, while the side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) ether. The introduction of the tBu group is typically achieved by treating the hydroxyl group with isobutylene under acidic catalysis (e.g., H₂SO₄). nih.gov The subsequent introduction of the Fmoc group is usually accomplished using reagents like Fmoc chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. nih.govnih.gov Optimizing the conditions for these protection steps—such as temperature, solvent, and stoichiometry—is essential to prevent side reactions and ensure high purity of the final building block.

For stereocontrol, methods like the Evans auxiliary approach have been applied to the synthesis of the β²-homoserine core, yielding excellent stereoselectivity. nih.gov However, this can involve additional steps for attaching and removing the chiral auxiliary. The purification of the final product is paramount. Techniques such as silica (B1680970) gel chromatography and preparative thin-layer chromatography (TLC) are often employed to separate the desired product from reaction by-products and any diastereomers that may have formed. nih.gov

The following data tables summarize key findings from various synthetic approaches, illustrating the impact of different methodologies and conditions on the yield and purity of β-amino acid building blocks.

Table 1: Comparison of Yields for Fmoc-β-Amino Acid Synthesis via Wolff Rearrangement

| Precursor (Fmoc-α-amino acid) | Rearrangement Conditions | Yield (%) | Purity/Epimerization | Reference |

| Fmoc-Ala-OH | Microwave Irradiation (40-60 sec) | 95% | Good, configuration retained | researchgate.net |

| Fmoc-Val-OH | Microwave Irradiation (40-60 sec) | 92% | Good, configuration retained | researchgate.net |

| Fmoc-Leu-OH | Microwave Irradiation (40-60 sec) | 94% | Good, configuration retained | researchgate.net |

| Fmoc-Phe-OH | Microwave Irradiation (40-60 sec) | 91% | Good, configuration retained | researchgate.net |

| Fmoc-Phg-OH | Ultrasound Sonication | High | Substantial epimerization | organic-chemistry.org |

| Various Fmoc-amino acids | Ultrasound Sonication | High | No substantial epimerization (except Phg) | organic-chemistry.org |

This table showcases the high efficiency of microwave-assisted and ultrasound-promoted Wolff rearrangements in synthesizing Fmoc-β-amino acids from their α-amino acid counterparts.

Table 2: Optimization of Reaction Parameters for β-Amino Acid Synthesis

| Synthetic Step/Method | Reagents & Conditions | Result | Significance | Reference |

| Hydroxyl Protection | Isobutylene, cat. H₂SO₄, CH₂Cl₂ | Successful tBu ether formation | Standard procedure for acid-labile side-chain protection compatible with Fmoc-SPPS. | nih.gov |

| Amino Protection | Fmoc-Cl, NaHCO₃, THF/H₂O | 45% yield (over 2 steps) | A standard method, but yield can be impacted by preceding steps and by-product formation. | nih.gov |

| Deprotection Optimization | 1 N HCl-dioxane (vs. 10% HCl) | Maximized desired product, but some tBu ether cleavage still occurred. | Fine-tuning acidic deprotection is crucial to avoid loss of the tBu side-chain protecting group. | nih.gov |

| Coupling Reagent (in SPPS) | PyAOP/HOAt (vs. PyBOP/HOBt) | Significant improvement in peptide purity and yield. | Demonstrates the importance of the building block's reactivity and purity for subsequent use. | nih.gov |

| Homologation | Arndt-Eistert using glycosyl α-amino acid derivative | Good yield | An effective strategy for producing complex glycosylated β-amino acid building blocks. | beilstein-journals.org |

| Purification | Preparative TLC or Silica Gel Chromatography | Isolation of pure product | Essential for removing by-products and ensuring high purity required for peptide synthesis. | nih.gov |

Solid-Phase Peptide Synthesis (SPPS) Protocols Incorporating Beta-Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on an insoluble polymeric support. The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy. csic.es The general SPPS cycle involves anchoring the first Fmoc-protected amino acid to the resin, followed by iterative cycles of Nα-Fmoc group deprotection (typically with a piperidine solution) and coupling of the next Fmoc-amino acid until the desired sequence is assembled. bachem.comresearchgate.net The incorporation of β-amino acids like this compound follows this fundamental workflow, but requires special consideration due to their altered structure and reactivity. advancedchemtech.com

The process begins with the swelling of the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). bachem.com The C-terminal amino acid is then loaded onto the resin. Subsequent cycles involve the removal of the temporary Fmoc protecting group from the N-terminus, followed by the coupling of the next amino acid in the sequence. frontiersin.org Each step is followed by extensive washing to remove excess reagents and by-products. bachem.com

The success of a coupling step in SPPS, particularly for sterically demanding residues like β-amino acids, is critically dependent on the choice of coupling reagent. These reagents activate the carboxylic acid of the incoming amino acid to facilitate the formation of an amide bond with the free amine of the resin-bound peptide chain. chempep.com The activation converts the carboxyl group into a more reactive species, typically an active ester.

Commonly used coupling reagents belong to two main families: carbodiimides (like DIC) and onium salts (phosphonium or aminium/uronium salts). bachem.comuniurb.it Onium salts such as HATU, HBTU, and PyBOP have become popular due to their high reactivity and efficiency, which is crucial for coupling bulky amino acids. chempep.comsigmaaldrich.com HATU, in particular, has demonstrated high reactivity with minimal side reactions. researchgate.net These reagents are typically used in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. bachem.comresearchgate.net However, the use of excess base can increase the risk of side reactions like racemization. chempep.com For particularly difficult couplings, a combination of a powerful activating agent and an additive like HOAt or Oxyma Pure can enhance reaction rates and suppress side reactions. bachem.com

| Coupling Reagent | Full Name | Class | Notes on Application |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly reactive and efficient, often used for sterically hindered couplings. researchgate.netnih.gov |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Aminium Salt | A popular and effective reagent, converts the amino acid into an active OBt ester. chempep.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for difficult couplings, including those involving secondary amines. sigmaaldrich.com |

| DIC/HOAt | N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole | Carbodiimide/Additive | A potent combination that enhances coupling efficiency and reduces racemization. dokumen.pub |

Wang Resin: This resin is typically used for generating C-terminal carboxylic acids after cleavage with a strong acid like trifluoroacetic acid (TFA).

2-Chlorotrityl Chloride Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under mild acidic conditions while keeping side-chain protecting groups intact. This feature is particularly useful for the synthesis of protected peptide fragments intended for use in segment condensation strategies. nih.gov

A crucial factor when working with sterically hindered amino acids like this compound is the initial loading of the first amino acid onto the resin. peptide.com A high loading can lead to increased chain aggregation and steric hindrance during subsequent coupling steps, resulting in lower yields and deletion sequences. nih.gov Therefore, it is often beneficial to use a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g) to ensure that the reactive sites on the growing peptide chain remain accessible. nih.gov The swelling of the peptide-resin matrix in the chosen solvent is also vital for reaction kinetics, as it directly affects the accessibility of the reactive sites. chempep.com

For the synthesis of long or complex peptides, a stepwise SPPS approach can be inefficient due to cumulative yield losses and the increased likelihood of generating "difficult sequences" that are prone to aggregation. researchgate.netnih.gov A powerful alternative is the convergent or fragment condensation approach. In this strategy, several smaller, protected peptide fragments are synthesized independently and then coupled together on the solid support or in solution. researchgate.netresearchgate.net

This method can significantly improve the purity and yield of the final product. researchgate.net For instance, a peptide containing this compound could be synthesized as part of a smaller fragment. This fragment, once purified, is then coupled to another resin-bound fragment. The coupling of these large segments requires highly efficient activation reagents, such as HATU/HOAt, to overcome the steric hindrance and lower reactivity of the N-terminal amine of the resin-bound fragment. researchgate.net Careful selection of the fragment junction point is critical to minimize racemization, typically by choosing a C-terminal glycine (B1666218) or proline for the coupling fragment.

Solution-Phase Methodologies for Peptide Elongation

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production and for specific synthetic challenges. dokumen.pub In this approach, all reactions (deprotection and coupling) occur in a homogenous solution, and the intermediate product is isolated and purified after each step.

The incorporation of this compound in a solution-phase synthesis follows the same chemical principles as SPPS. research-solution.com A typical coupling step involves dissolving the N-terminally deprotected peptide and the C-terminally protected this compound in a suitable solvent like DMF. dokumen.pub A coupling reagent (e.g., HATU, DIC/HOAt) and a base (e.g., DIPEA) are added to activate the carboxylic acid and promote amide bond formation. dokumen.pub The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or HPLC. After the reaction is complete, the product is isolated through an aqueous workup and purified, often by crystallization or chromatography, before proceeding to the next deprotection and coupling cycle. While more labor-intensive than SPPS, this method allows for precise control and characterization at every stage of the synthesis.

Challenges and Solutions in Beta-Peptide Assembly

The synthesis of peptides containing β-amino acids is often complicated by issues not as prevalent in standard α-peptide synthesis. The altered backbone geometry can influence peptide chain aggregation. Sequences containing a high number of hydrophobic or β-branched residues are known as "difficult sequences" because they tend to form strong intermolecular interactions, leading to poor solvation and incomplete reactions. nih.gov This aggregation can hinder both the deprotection of the Fmoc group and the subsequent coupling step. sigmaaldrich.com

Solutions to overcome aggregation include:

Chaotropic Salts: Adding salts like LiCl to the reaction mixture can disrupt secondary structures and improve solvation. sigmaaldrich.com

Special Solvents: Using solvent mixtures (e.g., DCM/DMF/NMP) or elevated temperatures can help break up aggregates. sigmaaldrich.com

Backbone Protection: Introducing reversible backbone-protecting groups, such as the 2,4-dimethoxybenzyl (Dmb) group, can disrupt hydrogen bonding patterns that lead to aggregation. sigmaaldrich.com

A significant challenge in the incorporation of this compound is the steric hindrance presented by the residue itself. The presence of a substituent on the β-carbon, in addition to the bulky tert-butyl (tBu) side-chain protecting group and the large N-terminal Fmoc group, creates a sterically crowded environment around the reactive centers. chempep.comuzh.ch This steric bulk can significantly slow down the rate of the coupling reaction compared to less hindered α-amino acids. uzh.ch

The low reactivity is a result of several factors:

Bulky Protecting Groups: The tBu and Fmoc groups physically obstruct the approach of the activated carboxyl group to the N-terminal amine. chempep.com

β-branched Structure: The side chain branching from the β-carbon adds to the steric congestion near the peptide backbone.

Reduced Nucleophilicity: In some cases, the electronic environment of the N-terminal amine can be affected, reducing its nucleophilicity and thus its reactivity in the coupling reaction. uzh.ch

To overcome these steric challenges, synthetic chemists can employ several strategies, often in combination:

| Challenge | Potential Solution(s) | Rationale |

|---|---|---|

| Slow or incomplete coupling due to steric hindrance | Use more potent coupling reagents (e.g., HATU, COMU). | Generates a more highly activated carboxyl species to accelerate the reaction. uzh.ch |

| Increase reaction time and/or reagent equivalents (double coupling). | Drives the reaction closer to completion by Le Châtelier's principle and allowing more time for the sterically hindered reaction to occur. uzh.ch | |

| Increase the reaction temperature (e.g., microwave synthesis). | Provides the necessary activation energy to overcome the steric barrier, though care must be taken to avoid side reactions or resin cleavage. nih.govuzh.ch |

Epimerization Control and Stereochemical Integrity During Synthesis

The maintenance of stereochemical integrity is paramount in peptide synthesis, as the biological activity of peptides is intrinsically linked to their specific three-dimensional conformation. mdpi.comnih.gov Epimerization, the unwanted inversion of a chiral center, can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide and can drastically alter its biological function. mdpi.comdntb.gov.uaresearchgate.net The use of urethane-based protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, is a fundamental strategy to suppress racemization during the activation and coupling steps of peptide synthesis. nih.gov

Epimerization in peptide synthesis can occur through two primary mechanisms. The first and more common pathway involves the formation of a 5(4H)-oxazolone intermediate. This can happen during the activation of the carboxylic acid of an Nα-protected amino acid. The second mechanism is the direct abstraction of the α-proton of an amino acid residue by a base. mdpi.com This is particularly relevant for amino acid residues with more acidic α-protons, such as phenylglycine and those with electron-withdrawing groups in their side chains. mdpi.com

Several factors can influence the extent of epimerization during synthesis:

Coupling Reagents and Conditions: The choice of coupling reagents and the reaction conditions play a crucial role. For instance, studies on O-linked glycopeptides have shown that many common coupling conditions can lead to significant epimerization. nih.gov The use of certain bases, like 2,4,6-trimethylpyridine (B116444) (TMP), has been demonstrated to produce glycopeptides with high efficiency and minimal epimerization. nih.gov

Steric Factors: The steric hindrance around the chiral center can influence the rate of epimerization.

Solvent and Temperature: The choice of solvent and the reaction temperature can also impact the degree of epimerization. mdpi.com

Strategies to mitigate epimerization and maintain stereochemical integrity are critical. The development of racemization-free coupling reagents and novel synthetic strategies, such as the 2-nitrobenzenesulfonyl (Ns) strategy for certain peptidomimetics, aims to ensure high stereochemical fidelity. dntb.gov.ua Additionally, a hydrosilane-mediated approach for peptide bond formation has been reported to proceed without any degradation of stereochemical integrity under mild conditions. researchgate.net

The table below summarizes key findings from studies on epimerization in peptide synthesis, highlighting the influence of different conditions and building blocks.

| Condition/Building Block | Observation | Reference |

| Common coupling conditions for O-linked glycopeptides | Can result in substantial epimerization, sometimes leading to the unnatural epimer being the major product. | nih.gov |

| Use of 2,4,6-trimethylpyridine (TMP) as base | Produces glycopeptides with high efficiency and low epimerization. | nih.gov |

| Fmoc-Ser(Ac3GlcNAcβ)-OH vs. Fmoc-Ser(Trt)-OH | The glycosylated serine derivative showed significantly higher epimerization under certain conditions. | nih.gov |

| Hydrosilane-mediated peptide bond formation | Proceeds with a broad functional group tolerance and without any degradation of stereochemical integrity. | researchgate.net |

Ultimately, the successful synthesis of a peptide with the correct stereochemistry relies on a careful selection of protecting groups, coupling reagents, and reaction conditions tailored to the specific amino acid sequence.

Impurity Management in Fmoc-Amino Acid Building Blocks

The purity of Fmoc-amino acid building blocks is a critical determinant of the quality and purity of the final synthetic peptide. Even minor impurities in the starting materials can lead to the formation of deletion, insertion, or other modified peptide sequences that are challenging to remove during purification. nih.govpolypeptide.com Consequently, stringent quality control of Fmoc-amino acids is essential for successful peptide synthesis.

A number of well-documented side reactions can occur during the synthesis and storage of Fmoc-amino acids, leading to the formation of specific impurities. nih.gov Understanding the origin of these impurities is key to their control and mitigation.

Common Impurities and Their Sources:

Fmoc-β-Ala-OH and Fmoc-β-Ala-Amino Acid-OH: The presence of β-alanine-containing impurities in Fmoc-amino acid derivatives has been identified as a source of insertion mutations in peptide synthesis. researchgate.net These impurities can arise from the rearrangement of the Fmoc-OSu reagent used during the introduction of the Fmoc group. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com

Dipeptide and Tripeptide Impurities: The formation of Fmoc-dipeptides and tripeptides can occur during the Fmoc protection step if the carboxylic acid of the amino acid is not adequately protected. nih.govresearchgate.net An intermediate silylation step with chlorotrimethylsilane (B32843) has been proposed to prevent this oligomerization. nih.gov

Free Amino Acids: Incomplete reaction of the amino acid with the Fmoc reagent can result in the presence of free amino acids. sigmaaldrich.comsigmaaldrich.com This can lead to the insertion of multiple copies of the target amino acid into the peptide chain. sigmaaldrich.comsigmaaldrich.com

Enantiomeric Impurities: The presence of the D-enantiomer in a batch of L-Fmoc-amino acid will lead to the incorporation of the incorrect stereoisomer into the peptide sequence, resulting in diastereomeric peptide impurities. merck-lifescience.com.tw

Acetic Acid: Trace amounts of acetic acid can act as a capping agent, leading to chain termination during solid-phase peptide synthesis. merck-lifescience.com.twsigmaaldrich.com

Strategies for Impurity Control:

To address these potential impurities, manufacturers of high-quality Fmoc-amino acids have implemented enhanced specifications and rigorous analytical testing.

| Impurity Type | Control Strategy | Reference |

| Amino Acid-Related Impurities (e.g., β-alanyl, dipeptides) | Use of highly optimized HPLC methods with characterized standards for accurate quantification. | merck-lifescience.com.twsigmaaldrich.com |

| Enantiomeric Purity | Stringent specifications, often ≥ 99.8% enantiomeric purity. | merck-lifescience.com.twsigmaaldrich.com |

| Free Amine Content | Quantitative analysis using methods like GC-based assays, with specified limits (e.g., ≤ 0.2%). | merck-lifescience.com.twsigmaaldrich.com |

| Acetate Content | Strict limits (e.g., ≤ 0.02%) to minimize peptide chain termination. | merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com |

The development of alternative Fmoc-protection reagents, such as oxime-based derivatives, aims to provide cleaner introduction of the Fmoc group and reduce the formation of certain impurities. nih.govresearchgate.net Furthermore, regulatory bodies like the International Conference on Harmonisation (ICH) emphasize the importance of controlling raw material impurities to ensure the quality of the final active pharmaceutical ingredient (API). polypeptide.com For peptide APIs, this includes stringent control over the starting amino acid derivatives and any potential impurities they may contain. polypeptide.com

Conformational and Structural Implications of Beta Homoserine Incorporation in Peptidic Systems

Influence of Beta-Amino Acids on Peptide Secondary Structure Formation

The introduction of beta-amino acids, such as beta-homoserine, into a peptide backbone significantly alters its conformational preferences compared to natural alpha-peptides. The additional carbon atom in the backbone increases flexibility but also provides the basis for the formation of novel, stable secondary structures.

Unlike alpha-peptides which predominantly form alpha-helices and beta-sheets, beta-peptides can form a variety of helical structures, including 14-helices, 12-helices, and 10/12-helices. scienceopen.comnih.gov The stability of these helices is often greater than that of their alpha-peptide counterparts, with stable structures forming from as few as four to six residues. nih.govethz.ch The formation of these helices is driven by hydrogen bonding patterns between backbone amide and carbonyl groups that are different from those in alpha-helices.

Beta-amino acids can also induce the formation of sheet-like structures and beta-turns. nih.govrsc.org The arrangement of beta-strands can lead to the formation of pleated sheets, which are stabilized by inter-strand hydrogen bonds. youtube.com The specific type of secondary structure that is favored depends on the substitution pattern of the beta-amino acid and the sequence of the peptide.

Conformational Analysis of Peptides Containing Fmoc-beta-HoSer(tBu)-OH Residues

Determining the precise three-dimensional structure of peptides containing this compound requires a combination of spectroscopic techniques and computational modeling. While specific studies on peptides containing this exact residue are not widely available, the general approaches for studying beta-peptides are well-established.

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. nih.gov Different secondary structures give rise to characteristic CD spectra. For instance, alpha-helices typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm, while beta-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. nih.gov The CD spectra of beta-peptides can be more complex due to the variety of possible helical folds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the conformation of peptides at the atomic level. uzh.ch Through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be used to determine the proximity of different protons, which helps in defining the peptide's fold. acs.org Coupling constants can provide information about dihedral angles, further constraining the possible conformations. acs.org

Below is a table summarizing the characteristic CD and NMR spectroscopic signatures for common peptide secondary structures.

| Secondary Structure | CD Spectroscopy Signature | NMR Spectroscopy Signature |

| Alpha-Helix | Negative bands at ~222 nm and ~208 nm, positive at ~192 nm | Short-range NOEs between backbone protons (i, i+1), (i, i+3), and (i, i+4); Small ³J(HN,Hα) coupling constants (~4 Hz) |

| Beta-Sheet | Negative band at ~218 nm, positive at ~195 nm | Long-range NOEs between protons on adjacent strands; Large ³J(HN,Hα) coupling constants (~9 Hz) for extended conformations |

| Beta-Turn | Varies depending on the turn type | Specific NOE patterns between residues i to i+3; Intermediate ³J(HN,Hα) coupling constants |

| Random Coil | Strong negative band around 200 nm | Averaged chemical shifts and coupling constants; Lack of persistent long-range NOEs |

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape of beta-peptides. nih.govnih.gov These techniques can be used to predict stable conformations, rationalize experimental observations, and understand the dynamics of peptide folding. nih.govnih.gov

MD simulations can track the movement of atoms over time, providing insights into the stability of different secondary structures and the transitions between them. nih.gov Quantum mechanics calculations can be used to determine the relative energies of different conformations, helping to identify the most likely structures. nih.gov The combination of computational modeling with experimental data from CD and NMR spectroscopy provides a powerful approach for the detailed structural characterization of beta-peptides. nih.gov

Steric and Electronic Effects on Peptide Backbone Conformation and Folding

The conformation of a peptide backbone is governed by a delicate balance of steric and electronic effects. The introduction of a beta-amino acid like beta-homoserine, and specifically the this compound derivative, introduces unique steric and electronic features that influence the peptide's structure.

Derivatization and Functionalization Strategies for Fmoc Beta Hoser Tbu Oh Containing Peptides

Post-Synthetic Modification Approaches on Peptide Scaffolds

Post-synthetic modification (PSM) of peptides on the solid support is a versatile method for introducing a wide range of functionalities that are not accessible through standard peptide synthesis protocols. beilstein-journals.org For peptides containing Fmoc-β-HoSer(tBu)-OH, PSM can be directed at the side chain of the β-homoserine residue, as well as the N- and C-termini of the peptide chain.

The hydroxyl group of the β-homoserine side chain, protected by a tert-butyl (tBu) group in the Fmoc-β-HoSer(tBu)-OH building block, provides a key handle for selective functionalization. The standard Fmoc/tBu strategy in SPPS is considered orthogonal because the Fmoc group is labile to basic conditions (e.g., piperidine), while the tBu group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.depeptide.com This orthogonality is fundamental for selective side-chain modification.

To achieve selective functionalization of the β-HoSer side chain, a protecting group orthogonal to both the Fmoc and tBu groups is required. While Fmoc-β-HoSer(tBu)-OH itself does not offer this, a synthetic strategy employing an alternative protecting group on the β-HoSer side chain that can be removed under conditions that leave the Fmoc and other tBu-protected residues intact would be necessary. Such protecting groups are widely used for other amino acids and the principles can be extended to β-homoserine. altabioscience.com

Commonly Employed Orthogonal Protecting Groups for Hydroxyl Moieties:

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to Fmoc | Orthogonal to tBu |

| Trityl | Trt | Mildly acidic conditions (e.g., 1-5% TFA in DCM) | Yes | No |

| 4-Methoxytrityl | Mmt | Very mildly acidic conditions (e.g., 1% TFA in DCM, or acetic acid) | Yes | Yes |

| 4-Methyltrityl | Mtt | Mildly acidic conditions (e.g., 1% TFA in DCM) | Yes | Yes |

| Allyl | All | Pd(0) catalysis | Yes | Yes |

| 2-Chlorotrityl | Clt | Very mild acid (e.g., AcOH/TFE/DCM) | Yes | Yes |

This table is based on general principles of orthogonal protecting groups in peptide chemistry.

By replacing the tBu group with one of the protecting groups from the table above during the synthesis of the Fmoc-β-homoserine building block, the side chain can be selectively deprotected on the solid support. Once the hydroxyl group is unmasked, a variety of functional moieties can be introduced through reactions such as:

Esterification: Reaction with activated carboxylic acids to introduce reporter molecules (fluorophores, quenchers), fatty acids for lipidation, or other small molecules.

Etherification: Alkylation to introduce stable linkages to other molecules.

Phosphorylation: Introduction of phosphate (B84403) groups to mimic post-translational modifications.

Glycosylation: Attachment of carbohydrate moieties to enhance solubility and bioavailability.

The N- and C-termini of peptides are primary sites for modification to enhance stability, alter pharmacokinetic properties, or attach labels. sigmaaldrich.com These strategies are directly applicable to β-peptides incorporating β-homoserine.

N-Terminal Modifications: After the final Fmoc deprotection step, the free N-terminal amine of the β-peptide can be acylated with a variety of reagents. Common modifications include:

Acetylation: Neutralizes the positive charge of the N-terminus, which can increase metabolic stability by mimicking native proteins. sigmaaldrich.com

Lipidation: Attachment of fatty acids (e.g., palmitic acid, myristic acid) to enhance cell permeability and membrane binding.

PEGylation: Conjugation of polyethylene (B3416737) glycol (PEG) chains to increase hydrodynamic volume, improve solubility, and prolong in vivo circulation time.

Biotinylation: Introduction of a biotin (B1667282) tag for affinity purification or detection using streptavidin-based assays.

Fluorophore Labeling: Attachment of fluorescent dyes for imaging and quantification purposes.

C-Terminal Modifications: The C-terminal carboxylic acid can also be modified, often by selecting a specific resin prior to synthesis or by post-cleavage solution-phase chemistry. Common C-terminal modifications include:

Amidation: Conversion of the C-terminal carboxylic acid to an amide, which removes the negative charge and can increase resistance to carboxypeptidases. sigmaaldrich.com

Esterification: Formation of methyl, ethyl, or other esters to neutralize the charge and increase lipophilicity.

Reduction to Alcohol: Conversion of the carboxylic acid to a primary alcohol.

Conjugation: Attachment of other molecules through the C-terminal carboxyl group.

| Modification | Location | Purpose |

| Acetylation | N-terminus | Increased stability, charge neutralization |

| Palmitoylation | N-terminus | Increased lipophilicity, cell penetration |

| PEGylation | N-terminus | Increased half-life, solubility |

| Biotinylation | N-terminus | Affinity labeling |

| Amidation | C-terminus | Increased stability, charge neutralization |

| Esterification | C-terminus | Charge neutralization, increased lipophilicity |

Design and Synthesis of Peptidomimetics and Constrained Peptide Analogues

Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve their pharmacological properties, such as stability against proteolysis and bioavailability. nih.govnih.gov The incorporation of β-amino acids like β-homoserine is a key strategy in the design of peptidomimetics, as it alters the peptide backbone, making it resistant to enzymatic degradation. nih.gov

Design and Synthesis of Peptidomimetics:

The inclusion of β-homoserine can be used to create β-peptides or mixed α/β-peptides with defined secondary structures, such as helices and turns. nih.gov The side chain of β-homoserine can also be a key pharmacophoric element or a site for further modification to optimize binding to a biological target. The synthesis of such peptidomimetics would follow standard solid-phase methodologies, utilizing Fmoc-β-HoSer(tBu)-OH as one of the building blocks in the peptide sequence.

Constrained Peptide Analogues:

Constraining the conformation of a peptide can pre-organize it into its bioactive conformation, leading to increased receptor affinity and selectivity. The flexible side chain of β-homoserine can be utilized as a point for cyclization to create constrained peptide analogues.

Strategies for Constraining Peptides Containing β-Homoserine:

Side Chain-to-Side Chain Cyclization: The hydroxyl group of a deprotected β-homoserine side chain can be reacted with another functionalized side chain within the peptide sequence (e.g., the carboxylic acid of aspartic or glutamic acid, or the amine of lysine) to form a cyclic peptide.

Side Chain-to-Terminus Cyclization: The β-homoserine side chain can be cyclized with either the N- or C-terminus of the peptide.

Backbone Cyclization: Head-to-tail cyclization of a linear peptide containing β-homoserine can also impose conformational constraints.

The synthesis of these constrained analogues would involve the selective deprotection of the β-homoserine side chain (requiring an appropriate orthogonal protecting group) on the solid support, followed by on-resin cyclization before the final cleavage and deprotection of the remaining protecting groups.

Analytical and Characterization Methodologies for Fmoc Beta Hoser Tbu Oh Synthetic Products

Spectroscopic Characterization of Intermediate and Final Peptidic Structures (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of synthetic peptides. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful and commonly employed techniques in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic-level structure of a molecule. For a compound like Fmoc-beta-HoSer(tBu)-OH and the peptides it forms, ¹H and ¹³C NMR are routinely used.

¹H NMR spectra provide information on the number and types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound would include the characteristic aromatic protons of the Fmoc group, the protons of the beta-homoserine backbone, and the singlets corresponding to the tert-butyl protecting group. In a peptide chain, the amide protons and the alpha and beta protons of each amino acid residue give rise to distinct signals whose chemical shifts and coupling constants can be used to confirm the sequence and study the peptide's conformation.

¹³C NMR spectra reveal the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. This technique is used to confirm the presence of all expected carbon atoms in the this compound building block and the resulting peptide.

Below are representative NMR data for a similar Fmoc-protected amino acid, Fmoc-N-Me-Thr(tBu)-OH, to illustrate the type of information obtained.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (400 MHz, CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| 7.90 (m, 2H) | Aromatic (Fmoc) |

| 7.65 (m, 2H) | Aromatic (Fmoc) |

| 7.42 (m, 2H) | Aromatic (Fmoc) |

| 7.33 (m, 2H) | Aromatic (Fmoc) |

| 4.50 (d, 1H) | CH (alpha) |

| 4.40 (m, 1H) | CH (beta) |

| 4.30 (m, 3H) | CH₂, CH (Fmoc) |

| 2.97 (s, 3H) | N-Methyl |

| 1.20 (s, 9H) | tert-Butyl |

| 1.15 (d, 3H) | Methyl (Threonine) |

| Data is for a representative compound, Fmoc-N-Me-Thr(tBu)-OH, as detailed in a 2023 study on the synthesis of Fmoc-N-methylated amino acids. nih.gov |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique commonly used for peptides that allows the analysis of intact molecules.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of the this compound building block and the final peptide.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions. This is particularly useful for peptide sequencing. The fragmentation of Fmoc-protected peptides often involves the characteristic loss of the Fmoc group. The resulting peptide backbone can then fragment at the amide bonds to produce b and y ions, which can be used to determine the amino acid sequence.

| Mass Spectrometry Data for a Representative Fmoc-Amino Acid | |

| Technique | Electrospray Ionization Time-of-Flight (ESI-TOF) |

| Mode | Positive Ion |

| Expected Ion [M+H]⁺ | Consistent with the calculated molecular weight |

| Key Fragmentation Ions | [M+H-Fmoc+H]⁺, b-ions, y-ions |

| General fragmentation patterns are based on studies of Fmoc-protected peptides. nih.gov |

Chromatographic Purity Assessment of Synthetic Peptides (e.g., HPLC, RP-HPLC)

Chromatographic techniques are essential for assessing the purity of synthetic peptides and for isolating the target peptide from by-products of the synthesis. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are eluted in order of increasing hydrophobicity.

The purity of a peptide is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high-purity peptide will show a single, sharp peak. RP-HPLC is also used to monitor the progress of the synthesis and to purify the crude peptide product.

| Typical RP-HPLC Conditions for Peptide Purity Analysis | |

| Column | C18, 3.5 µm, 4.6 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over a specified time |

| Flow Rate | 1.6 mL/min |

| Detection | UV at 220 nm |

| These are representative conditions and may be optimized for specific peptides. nih.gov |

Stereochemical Purity Determination in Synthetic Peptides

The stereochemical integrity of the amino acids is crucial for the biological activity of a peptide. Racemization can occur during peptide synthesis, leading to the incorporation of D-amino acids instead of the desired L-amino acids (or vice versa). Therefore, it is essential to determine the stereochemical purity of the final peptide.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a common method for separating enantiomers. This can be achieved in two ways:

Direct Method: Using a chiral stationary phase (CSP) that can differentiate between the enantiomers of the amino acids after the peptide has been hydrolyzed. Polysaccharide-based CSPs are often used for the separation of Fmoc-protected amino acids. phenomenex.com

Indirect Method: Derivatizing the amino acids (after peptide hydrolysis) with a chiral reagent to form diastereomers, which can then be separated on a standard achiral RP-HPLC column.

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. High enantiomeric purity is critical, with expectations often exceeding 99% ee. phenomenex.com

| Representative Chiral HPLC Conditions for Fmoc-Amino Acid Enantioseparation | |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 220 nm |

| Conditions are based on a study of the chiral separation of 19 common Fmoc-protected α-amino acids. phenomenex.com |

Gas Chromatography (GC) on a Chiral Stationary Phase can also be used for determining enantiomeric purity after hydrolysis and derivatization of the amino acids to make them volatile.

Mass Spectrometry-based Methods are also emerging for the determination of enantiomeric excess in amino acid mixtures, offering rapid analysis times. nih.gov

Advanced Research Perspectives and Future Directions in Fmoc Beta Hoser Tbu Oh Chemistry

Development of Novel Synthetic Routes for Beta-Homoserine Derivatives

The synthesis of β-amino acids, including β-homoserine derivatives, is a focal point of organic synthesis due to their importance as building blocks for β-peptides and other biologically active molecules. Traditional methods for synthesizing β3-amino acids often involve homologation from corresponding α-amino acids. A common strategy is the Arndt-Eistert synthesis, where an α-amino acid is converted to its diazoketone, followed by a Wolff rearrangement to yield the β-amino acid.

Modern research, however, is focused on developing more efficient, stereoselective, and scalable synthetic routes. Asymmetric synthesis is particularly crucial to obtain enantiomerically pure β-amino acids, which are essential for constructing well-defined peptide structures. researchgate.net Innovations in this area include:

Catalytic Asymmetric Methods: The development of novel catalysts for the enantioselective synthesis of β-amino acids is a major research thrust. This includes transition-metal-catalyzed hydrogenations and organocatalytic approaches like Mannich-type reactions, which can provide high yields and enantioselectivities.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for producing chiral β-amino acids. Enzymes can be used to resolve racemic mixtures or to catalyze key stereoselective steps in a synthetic pathway.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as α-amino acids or sugars, provides a reliable method for synthesizing chiral β-homoserine derivatives. This approach leverages the existing stereochemistry of natural products to control the stereochemistry of the final product.

Below is a table summarizing various synthetic strategies for β-amino acids.

| Synthetic Strategy | Description | Advantages | Key Considerations |

| Arndt-Eistert Homologation | A classical method involving the conversion of an α-amino acid to a diazoketone, followed by Wolff rearrangement. | Well-established, versatile for various α-amino acids. | Use of hazardous diazomethane, potential for side reactions. |

| Catalytic Asymmetric Synthesis | Employs chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity in reactions like hydrogenation or Mannich reactions. | High enantioselectivity, catalytic nature reduces waste. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Michael Addition | Conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. | Good control over stereochemistry, wide range of possible substrates. | Requires suitably functionalized precursors. |

| Enzymatic Methods | Use of enzymes for kinetic resolution of racemic mixtures or for stereoselective transformations. | High selectivity, environmentally friendly conditions. | Enzyme availability and stability, substrate scope limitations. |

Applications in the Construction of Complex Biologically Active Peptidic Constructs

The incorporation of β-amino acids like β-homoserine into peptide chains is a powerful strategy for creating peptidomimetics with improved therapeutic potential. nih.gov Unlike their α-peptide counterparts, β-peptides and α,β-hybrid peptides often exhibit remarkable resistance to enzymatic degradation by proteases, a critical feature for enhancing drug stability and bioavailability. acs.org

Fmoc-beta-HoSer(tBu)-OH serves as a versatile building block for synthesizing these complex constructs via Fmoc-based SPPS. nih.gov The additional methylene (B1212753) group in the β-amino acid backbone induces unique secondary structures, such as various helices (e.g., 14-helix, 12-helix) and well-defined turns and sheets. acs.orgnih.gov This conformational diversity allows for the precise spatial arrangement of side chains, enabling the design of molecules that can mimic the bioactivity of natural peptides or inhibit protein-protein interactions. researchgate.netacs.org

Key applications and research findings include:

Antimicrobial Peptides: β-peptides have been designed to mimic the amphipathic structures of natural antimicrobial peptides, leading to potent activity against a range of bacteria.

Enzyme Inhibitors: The altered backbone of β-peptides can be exploited to design potent and selective enzyme inhibitors that are stable in biological environments.

Receptor Agonists and Antagonists: By arranging the side chains to match the binding pharmacophore of a natural ligand, β-peptides can be developed as agonists or antagonists for receptors like G-protein-coupled receptors (GPCRs). acs.org

Self-Assembling Nanomaterials: The predictable folding patterns of β-peptides make them excellent candidates for the bottom-up design of novel biomaterials and hydrogels for tissue engineering and drug delivery.

The hydroxyl side chain of the homoserine residue, protected by a tert-butyl group during synthesis, can be deprotected to provide a functional handle for further modification, such as glycosylation or PEGylation, further expanding the functional diversity of the resulting peptide.

Innovations in Protecting Group Strategies for Beta-Amino Acids

Successful chemical synthesis of complex peptides relies on a robust and orthogonal protecting group strategy. nih.gov In the context of this compound, the two key protecting groups are the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the tert-butyl (tBu) group for the side-chain hydroxyl group. This combination is central to the most widely used orthogonal scheme in modern SPPS. altabioscience.comiris-biotech.de

The core principle of this strategy is orthogonality: the protecting groups can be removed under completely different chemical conditions. peptide.combiosynth.com

Fmoc Group (Base-Labile): Protects the N-terminus. It is stable under the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent, allowing for stepwise elongation of the peptide chain. iris-biotech.decreative-peptides.com

tBu Group (Acid-Labile): Protects the homoserine side-chain hydroxyl group. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of releasing the synthesized peptide from the solid support. iris-biotech.depeptide.com

Innovations in protecting group strategies for β-amino acids focus on several key areas:

Development of Novel Orthogonal Groups: Research is ongoing to develop new protecting groups that offer different cleavage conditions, enabling the synthesis of even more complex, branched, or cyclized peptides where multiple levels of orthogonal protection are required. nih.gov

Improving Stability and Reducing Side Reactions: While the Fmoc/tBu strategy is highly effective, side reactions can still occur. For example, aspartimide formation can be an issue with aspartic acid residues. Research aims to refine protecting groups and cleavage protocols to minimize such unwanted reactions. nih.gov

Photolabile Protecting Groups: These groups can be removed by UV light, offering an additional layer of orthogonality and allowing for spatial and temporal control over deprotection, which is valuable in applications like peptide microarrays. nih.gov

Enzyme-Labile Groups: The use of protecting groups that can be selectively removed by specific enzymes introduces a high degree of specificity under mild, biocompatible conditions.

The table below summarizes the key characteristics of the Fmoc/tBu orthogonal protection scheme.

| Protecting Group | Protected Moiety | Deprotection Condition | Stability | Role in Synthesis |

| Fmoc | N-terminus Amino Group | Mild Base (e.g., 20% Piperidine in DMF) | Acid-stable | Temporary protection; removed at each coupling cycle. |

| tBu | Side-Chain Hydroxyl Group | Strong Acid (e.g., 95% TFA) | Base-stable | Permanent protection; removed during final cleavage from resin. |

Computational Design and Predictive Modeling for Beta-Peptide Topologies

Computational chemistry has become an indispensable tool in modern peptide science, enabling the rational design of novel molecules and the prediction of their three-dimensional structures. frontiersin.org For β-peptides, which can adopt a wider range of conformations than α-peptides, computational modeling is particularly crucial for understanding their structure-function relationships.

Molecular dynamics (MD) simulations are widely used to study the folding and conformational dynamics of β-peptides. nih.govresearchgate.net These simulations can provide insights into how factors like solvent, temperature, and the presence of charged side chains influence the stability of specific secondary structures, such as the 3(14)-helix. nih.gov This information is vital for designing β-peptides that adopt a desired, stable fold.

Predictive modeling algorithms and software are being developed to forecast the topology of β-peptides from their primary sequence. While tools for predicting α-peptide structure are well-established, those for β-peptides are an active area of research. Several approaches are employed:

Ab Initio Prediction: Methods like PEP-FOLD aim to predict peptide structures from the amino acid sequence alone, using force fields and conformational sampling algorithms. univ-paris-diderot.frmdpi.com

Machine Learning: Advanced algorithms, including neural networks, are being trained on experimental and simulation data to predict β-peptide secondary and tertiary structures with increasing accuracy. oup.com

These computational tools not only predict structure but also facilitate the design of peptides with specific functions, such as binding to a protein target. nih.govnih.gov By modeling the interaction between a β-peptide and its target receptor, researchers can computationally screen libraries of sequences to identify candidates with high predicted binding affinity before undertaking costly and time-consuming chemical synthesis.

Q & A

Q. What are the key considerations for incorporating Fmoc-β-HoSer(tBu)-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Fmoc-β-HoSer(tBu)-OH is typically used in SPPS via iterative coupling cycles. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group from the resin-bound peptide, ensuring complete removal to avoid truncated sequences .

- Coupling : Activate the amino acid with reagents like HBTU/HOBt or DIC/Oxyma in DMF. Monitor coupling efficiency via Kaiser or chloranil tests. Steric hindrance from the β-hydroxy group may require extended reaction times or double couplings .

- Resin Selection : Use Rink amide or Sieber amide resins for C-terminal amide peptides, as demonstrated in daptomycin synthesis .

Q. How can the purity of Fmoc-β-HoSer(tBu)-OH be validated before use in peptide synthesis?

- Methodological Answer : Purity is critical to avoid side reactions. Validate using:

- HPLC : Reverse-phase HPLC with a C18 column (e.g., 0–60% acetonitrile gradient) to confirm ≥99% purity and quantify impurities like Fmoc-β-Ala-OH (<0.1%) .

- TLC : Use silica plates with ninhydrin staining to detect free amines, ensuring no residual unprotected serine .

- Enantiomeric Purity : Chiral HPLC or GC to confirm ≥99.8% enantiomeric excess .

Advanced Research Questions

Q. How can researchers mitigate diketopiperazine (DKP) formation during the synthesis of β-hydroxy serine-containing peptides?

- Methodological Answer : DKP formation occurs during Fmoc deprotection of dipeptides. Mitigation strategies include:

- On-Resin Stabilization : Use pseudoproline dipeptides or backbone amide protection (e.g., Dmb groups) to reduce cyclization .

- Coupling Optimization : Shorten deprotection times (≤2 min) and employ low-temperature (0–4°C) coupling to minimize intermediate flexibility .

- Resin Loading : Reduce resin substitution (<0.3 mmol/g) to decrease intermolecular interactions .

Q. What analytical approaches are recommended for characterizing peptides containing Fmoc-β-HoSer(tBu)-OH, especially in complex sequences?

- Methodological Answer : Use orthogonal methods to confirm structure and purity:

- RP-HPLC : Monitor retention shifts under acidic (0.1% TFA) and neutral conditions to detect polar impurities or misfolded peptides .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and detect side products like dehydration artifacts from β-hydroxy groups .

- Circular Dichroism (CD) : Assess secondary structure in aqueous buffers to confirm conformational integrity .

Q. How should acid-sensitive protecting groups (e.g., tBu) be handled during cleavage of peptides containing Fmoc-β-HoSer(tBu)-OH?

- Methodological Answer : The tBu group requires mild acidic cleavage to avoid β-hydroxy group degradation:

- Cleavage Cocktail : Use TFA:H2O:TIPS (95:2.5:2.5) for 2–4 hours at room temperature. Avoid strong scavengers like anisole, which may induce side reactions .

- Post-Cleavage Workup : Precipitate peptides in cold ether, then lyophilize. Confirm complete deprotection via LC-MS and adjust cleavage time if residual tBu is detected .

Q. What are the common side reactions when coupling Fmoc-β-HoSer(tBu)-OH in sterically hindered sequences, and how can they be resolved?

- Methodological Answer : Steric hindrance from the β-hydroxy group can reduce coupling efficiency. Solutions include:

- Activation Reagents : Switch from DIC/Oxyma to PyBOP or COMU for better activation of bulky residues .

- Microwave-Assisted SPPS : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics in hindered regions .

- Double Coupling : Repeat coupling cycles with fresh reagents and monitor via HPLC after each cycle .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.